
2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one is a synthetic organic compound that features a pyrimidinone core with an aminocyclopentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-aminocyclopentane with a suitable pyrimidinone precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-2-one
- 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-3-one
Uniqueness
2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(1-aminocyclopentyl)-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O/c1-7-8(2)13-10(14-9(7)15)11(12)5-3-4-6-11/h3-6,12H2,1-2H3,(H,13,14,15) |
InChI Key |
STSYABGVSIDNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2(CCCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



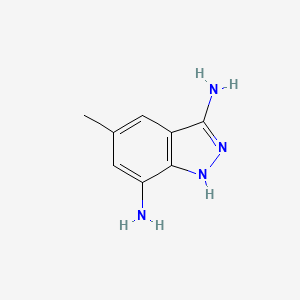
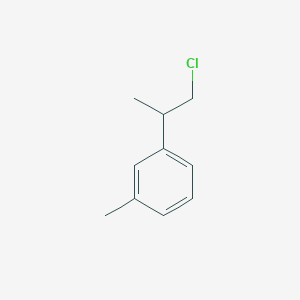

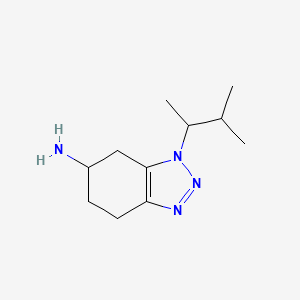
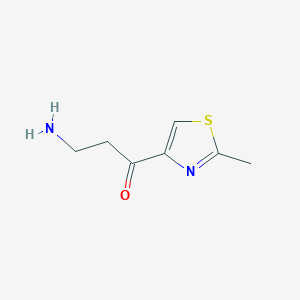
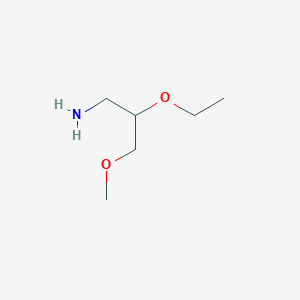

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B15256115.png)


![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B15256137.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine](/img/structure/B15256142.png)
![N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B15256154.png)
